molecular formula C20H20N4O B2406476 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941879-39-6

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2406476
CAS RN: 941879-39-6
M. Wt: 332.407
InChI Key: BELUDADXTUVYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as UNC3866, is a chemical compound that has generated interest in the scientific community due to its potential use as a therapeutic agent. UNC3866 belongs to the class of compounds known as small molecule inhibitors, which are used to inhibit the activity of specific enzymes or proteins in the body. In

Mechanism of Action

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea works by binding to the bromodomain of BRD4, preventing it from interacting with other proteins and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, this compound has been shown to have a positive effect on memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in disease. Additionally, this compound has been shown to have a high degree of selectivity for BRD4 over other bromodomain-containing proteins, reducing the potential for off-target effects.
One limitation of this compound is its relatively low potency compared to other BRD4 inhibitors. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of potential future directions for research on 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of this compound on gene expression and the potential for off-target effects. Finally, studies are needed to investigate the potential use of this compound in the treatment of specific diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-methylindole-3-carboxaldehyde with 2-(1H-indol-1-yl)ethanamine to form an intermediate compound. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and tert-butyl isocyanate to yield this compound.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied extensively in the scientific community due to its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific protein known as BRD4, which is involved in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention.

properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUDADXTUVYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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